molecular formula C27H18N2O7 B5251614 3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-methylphenyl)-5-(3-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B5251614
M. Wt: 482.4 g/mol
InChI Key: YOZRGPRGGUCZAB-UHFFFAOYSA-N
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Description

This compound is a spirocyclic tetrone featuring a fused furopyrrole-indene core with 4-methylphenyl and 3-nitrophenyl substituents. Its structural complexity arises from the spiro junction connecting the furo[3,4-c]pyrrole and indene moieties, creating a rigid three-dimensional architecture. The 3-nitrophenyl group introduces strong electron-withdrawing properties, while the 4-methylphenyl substituent contributes steric bulk and moderate hydrophobicity. Such structural attributes are often exploited in medicinal chemistry for targeting enzymes or receptors requiring both polar and hydrophobic interactions .

Properties

IUPAC Name

1-(4-methylphenyl)-5-(3-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O7/c1-14-9-11-15(12-10-14)22-20-21(27(36-22)23(30)18-7-2-3-8-19(18)24(27)31)26(33)28(25(20)32)16-5-4-6-17(13-16)29(34)35/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZRGPRGGUCZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1/R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: 4-methylphenyl; R2: 3-nitrophenyl C28H19N3O8 ~525.47 Strong electron-withdrawing nitro group; moderate hydrophobicity from methyl
5-(2-Methoxy-4-Nitrophenyl)-3-(4-Methylphenyl)-... (ID: 3535-0412) R1: 4-methylphenyl; R2: 2-methoxy-4-nitrophenyl C28H20N2O8 512.48 Additional methoxy group enhances solubility; nitro position alters reactivity
3-(4-Bromophenyl)-5-[3-(Trifluoromethyl)phenyl]-... R1: 4-bromophenyl; R2: 3-CF3-phenyl C28H16BrF3N2O6 ~613.34 Bromine increases molecular weight; CF3 enhances lipophilicity
5-(3-Chloro-2-Methoxyphenyl)-1-(3-Methylphenyl)-... R1: 3-methylphenyl; R2: 3-chloro-2-methoxyphenyl C27H19ClN2O7 501.91 Chloro and methoxy groups introduce polarity; steric hindrance at R2

Key Observations :

  • Electron Effects : The nitro group in the target compound (logP ~2.1 estimated) increases polarity compared to bromo- or trifluoromethyl-substituted analogs (logP ~3.5–4.0) .
  • Solubility : The methoxy-substituted analog (ID: 3535-0412) exhibits improved aqueous solubility (≈15 µg/mL) due to hydrogen-bonding capacity, whereas the target compound’s solubility is likely lower (≈5 µg/mL) .
  • Steric Influence : The 3-nitrophenyl group in the target compound occupies a planar conformation, reducing steric clashes compared to bulkier substituents like 3-CF3-phenyl .
Computational Similarity and Bioactivity Predictions

Using Tanimoto and Dice similarity indices (), the target compound shows moderate structural similarity (Tanimoto = 0.65–0.70) to ID: 3535-0412 due to shared spiro and nitro motifs. However, its similarity to bromo- or CF3-substituted analogs is lower (Tanimoto = 0.45–0.50), reflecting divergent electronic profiles .

suggests that such structural differences correlate with distinct bioactivity profiles. For instance, nitro-substituted spiro compounds often exhibit enhanced binding to nitroreductase enzymes, whereas CF3-substituted analogs may target hydrophobic protein pockets .

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